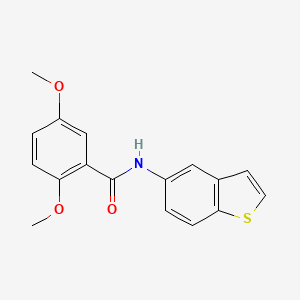
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound, also known as Edonerpic, exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of this compound were also observed in a mutant tau-induced Alzheimer’s disease model . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .
Biochemical Pathways
The compound affects the biochemical pathway involving the Amyloid-beta protein . By preventing the neurodegeneration induced by this protein, it can potentially alter the progression of Alzheimer’s disease .
Pharmacokinetics
It is known that the compound has neuroprotective properties, suggesting that it can cross the blood-brain barrier .
Result of Action
The primary result of the action of this compound is the prevention of neurodegeneration induced by Amyloid-beta protein . This can potentially slow down the progression of Alzheimer’s disease .
Action Environment
The action of this compound is influenced by the environment within the brain, particularly the presence of Amyloid-beta protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,5-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide compound after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide: Known for its potential therapeutic applications.
N-(1-benzothiophen-5-yl)-3-(methylsulfonyl)benzamide: Studied for its biological activities.
Uniqueness
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAMRCAGMJGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
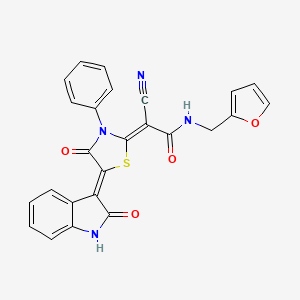
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)


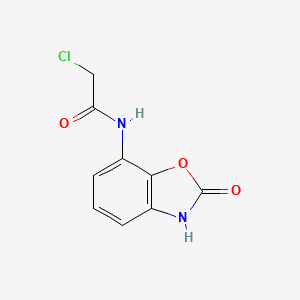
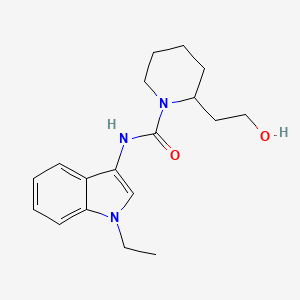
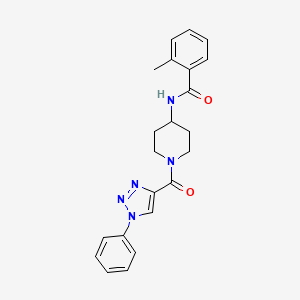
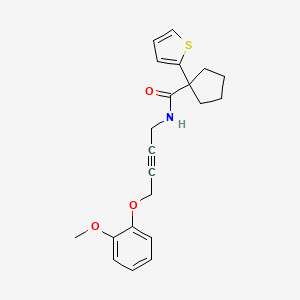
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide](/img/structure/B3012285.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

